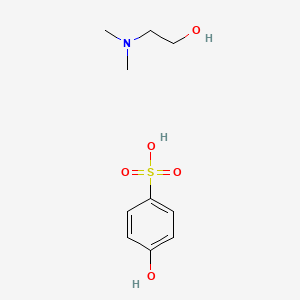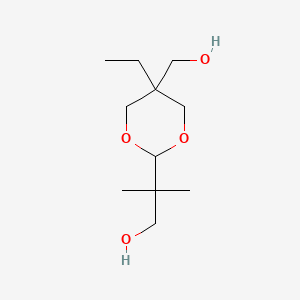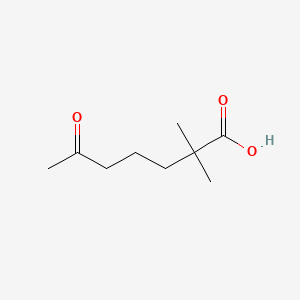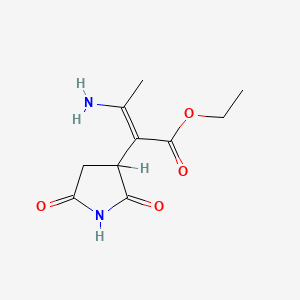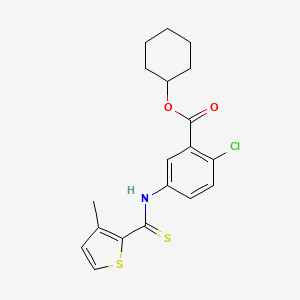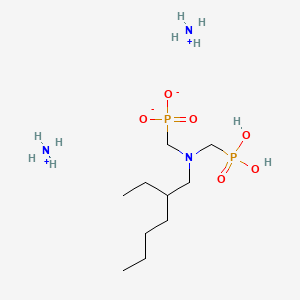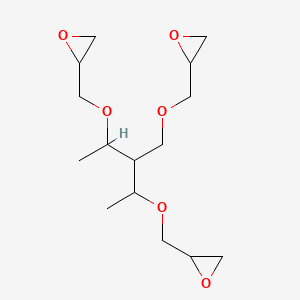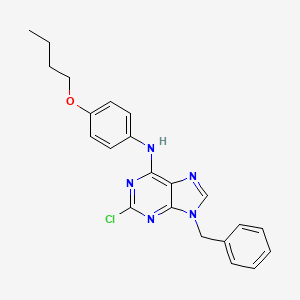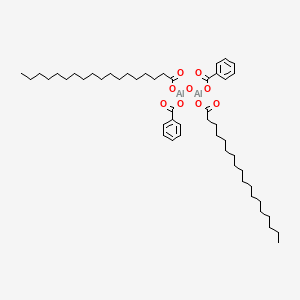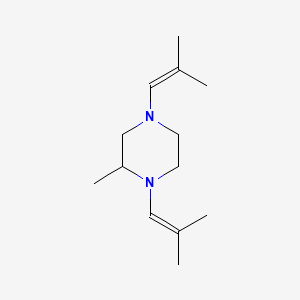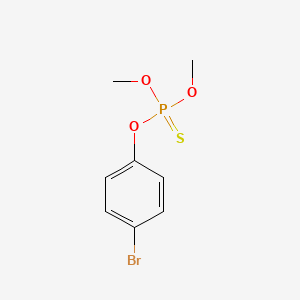
Mocimycin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mocimycin sodium involves the fermentation of Streptomyces ramocissimus. The compound is then isolated and purified through a series of chemical processes . The detailed synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The bacterium Streptomyces ramocissimus is cultured under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Mocimycin sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
Mocimycin sodium has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and protein synthesis inhibition.
Biology: Employed in research to understand bacterial protein synthesis and the role of elongation factors.
Medicine: Investigated for its potential as an antibiotic agent, although it has not entered clinical trials.
Industry: Utilized in the development of new antibiotics and as a tool in biochemical research.
Mechanism of Action
Mocimycin sodium exerts its effects by binding tightly and specifically to bacterial elongation factor Tu (EF-Tu). This binding prevents the release of EF-Tu-GDP from the ribosome, thereby inhibiting bacterial protein synthesis . The molecular targets involved in this mechanism include the elongation factor Tu and the ribosome .
Comparison with Similar Compounds
Mocimycin sodium is similar to other antibiotics that target the elongation factor Tu, such as:
Kirromycin: Identical to this compound in structure and function.
Aurodox: A pyridone N-methylated form of this compound.
Heneicomycin: A 3-deshydroxy pyran modification of this compound.
Efrotomycin: A disaccharide derivative of aurodox.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
Properties
CAS No. |
53152-67-3 |
|---|---|
Molecular Formula |
C43H59N2NaO12 |
Molecular Weight |
818.9 g/mol |
IUPAC Name |
sodium;3-[(2E,4E,6E)-7-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2R,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]-2-methylhepta-2,4,6-trienoyl]-2-oxo-1H-pyridin-4-olate |
InChI |
InChI=1S/C43H60N2O12.Na/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53;/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53);/q;+1/p-1/b11-9-,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+;/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-;/m1./s1 |
InChI Key |
ZOYOPUDQXPJARV-GAMAPSDWSA-M |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O.[Na+] |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


